molecular formula C11H18N2O B14448447 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine CAS No. 78246-21-6

3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine

Cat. No.: B14448447
CAS No.: 78246-21-6
M. Wt: 194.27 g/mol
InChI Key: SMSDNXXXQGQISN-UHFFFAOYSA-N
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Description

3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine: is a chemical compound belonging to the class of alkylpyrazines. These compounds are known for their distinctive aroma properties and are often found in nature, particularly in plants and insects. This specific pyrazine is notable for its earthy and green aroma, which makes it a significant component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine typically involves the condensation of isolencine amide with glyoxal, followed by methylation using diazomethane (CH₂N₂) . This method ensures the formation of the pyrazine ring with the desired substituents.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and conditions. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction may yield more saturated pyrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biology, this compound is studied for its role as a semiochemical, which is a chemical substance that carries a message for communication between organisms. It is particularly significant in insect communication, where it can act as a pheromone .

Medicine: In medicine, pyrazine derivatives are explored for their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities .

Industry: In the industry, this compound is used in the flavor and fragrance sector due to its distinctive aroma. It is also used in pest management as it can attract and arrest certain insects.

Mechanism of Action

The mechanism of action of 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. As a semiochemical, it binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The exact molecular pathways can vary depending on the organism and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-methoxy-5-(2-methylbutyl)pyrazine is unique due to its specific substituents, which confer distinct aroma properties and biological activities. Its ability to act as a semiochemical in insect communication and its application in the flavor and fragrance industry highlight its versatility and importance .

Properties

CAS No.

78246-21-6

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine

InChI

InChI=1S/C11H18N2O/c1-5-8(2)6-10-7-12-11(14-4)9(3)13-10/h7-8H,5-6H2,1-4H3

InChI Key

SMSDNXXXQGQISN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CN=C(C(=N1)C)OC

Origin of Product

United States

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